Hexyl isocyanide

Catalog No.
S752185
CAS No.
15586-23-9
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl isocyanide

CAS Number

15586-23-9

Product Name

Hexyl isocyanide

IUPAC Name

1-isocyanohexane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3

InChI Key

AWJCOFYWVBNFET-UHFFFAOYSA-N

SMILES

CCCCCC[N+]#[C-]

Canonical SMILES

CCCCCC[N+]#[C-]

Organic Synthesis: Building Blocks for Polymers

Hexyl isocyanide serves as a building block for the synthesis of various polymers with unique properties. Its reactivity and functional groups allow for the creation of:

  • Rigid-rod helical isocyanate-based macromonomers: These specialized polymers possess a rigid, rod-like structure with helical features. Their unique architecture makes them valuable in the development of new materials with specific optical and electrical properties [].
  • Rod-coil-rod triblock copolymers with 2-vinylpyridine: These copolymers possess distinct regions within their structure, leading to interesting self-assembly behavior. This research explores the potential of these copolymers for various applications, including drug delivery and advanced materials [].
  • Chiral poly(n-hexyl isocyanate) (PHIC) macromonomers: These chiral macromonomers, meaning they exhibit a specific handedness, offer potential for the development of novel materials with asymmetric properties. Research explores their potential applications in areas like catalysis and asymmetric synthesis [].

These examples highlight the potential of hexyl isocyanide as a versatile starting material for the creation of advanced functional polymers.

Understanding Protein-Ligand Interactions

Hexyl isocyanide serves as a model ligand in studies of protein-ligand interactions. Its simple structure allows researchers to investigate the binding behavior of various molecules to proteins. These studies contribute to the understanding of various biological processes, including:

  • The role of hydrophobic interactions in protein binding: Research using hexyl isocyanide as a model ligand has demonstrated the importance of hydrophobic interactions in determining the binding affinity of a ligand to a protein [].
  • Steric effects in protein-ligand binding: Studies comparing the binding affinities of different alkyl isocyanides, including hexyl isocyanide, reveal the influence of steric factors on protein-ligand interactions [].

Hexyl isocyanide is a member of the isocyanide family, characterized by the presence of an isocyanide functional group (-N≡C) attached to a hexyl chain. This compound exhibits unique properties due to its structural configuration, which includes a terminal isocyanide group bonded to a six-carbon alkane chain. Hexyl isocyanide is recognized for its intriguing reactivity and versatility in organic synthesis, often serving as a building block in various

Hexyl isocyanide is a hazardous compound and should be handled with appropriate precautions in a scientific research setting. Here are some key safety points:

  • Toxicity: Hexyl isocyanide is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation of the eyes, skin, and respiratory system [].
  • Flammability: Hexyl isocyanide is a flammable liquid and its vapor can be ignited easily [].
  • Reactivity: Hexyl isocyanide can react exothermically with water, releasing heat [].

  • Nucleophilic Substitution: It can act as a nucleophile in SN2 reactions, where it attacks electrophilic centers, facilitating the formation of new carbon-nitrogen bonds .
  • Ugi Reaction: Hexyl isocyanide can be employed in the Ugi reaction, a multicomponent reaction that combines an amine, an acid, and an isocyanide to yield α-amino acid derivatives .
  • Passerini Reaction: This compound can also be involved in the Passerini reaction, which synthesizes α-acylamino acids through the reaction of an aldehyde, an acid, and an isocyanide .

Hexyl isocyanide has been studied for its biological activity, particularly its immunogenic properties. It has been found to exhibit immunogenicity in guinea pigs, indicating potential allergenic effects . Additionally, like other isocyanides, it may pose toxicity risks due to its reactive nature and potential for forming harmful derivatives.

The synthesis of hexyl isocyanide can be achieved through several methods:

  • From N-Hexylformamide: A common synthetic route involves the dehydration of N-hexylformamide using phosgene or diphosgene to yield hexyl isocyanide .
  • Multicomponent Reactions: Hexyl isocyanide can also be synthesized through innovative multicomponent reactions that involve various substrates under controlled conditions .
  • In Situ Generation: Recent methodologies focus on generating hexyl isocyanide in situ during reactions to enhance efficiency and reduce exposure to toxic byproducts .

Hexyl isocyanide finds applications across various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Hexyl isocyanide can be utilized in polymerization processes, contributing to the development of novel materials with specific properties .
  • Chemical Research: Its unique reactivity makes it valuable in research settings for exploring new chemical transformations and reaction mechanisms.

Hexyl isocyanide shares similarities with other isocyanides but possesses unique features that distinguish it from them. Here are some comparable compounds:

Compound NameStructureUnique Features
Methyl Isocyanide-N≡C attached to CH₃Smaller size; often used in simpler syntheses
Ethyl Isocyanide-N≡C attached to C₂H₅Intermediate size; versatile in organic reactions
Phenyl Isocyanide-N≡C attached to C₆H₅Aromatic character; unique reactivity patterns
Butyl Isocyanide-N≡C attached to C₄H₉Similar reactivity but larger than methyl/ethyl

Hexyl isocyanide's six-carbon chain provides distinct steric and electronic properties compared to smaller or aromatic counterparts, making it particularly useful in specific synthetic applications.

XLogP3

2.2

Other CAS

15586-23-9

Wikipedia

Hexyl isocyanide

Dates

Last modified: 08-15-2023

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